4-Bromo-3-((4-chloro-2-methylphenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one
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Overview
Description
4-Bromo-3-((4-chloro-2-methylphenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one is a synthetic organic compound belonging to the pyrazoline family
Preparation Methods
The synthesis of 4-Bromo-3-((4-chloro-2-methylphenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one typically involves the reaction of a suitable chalcone with hydrazine derivatives. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the formation of the desired pyrazoline ring. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
4-Bromo-3-((4-chloro-2-methylphenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-((4-chloro-2-methylphenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other pyrazoline derivatives, such as:
- 4-Bromo-3-((4-chlorophenyl)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one
- 4-Bromo-3-((4-methylphenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one These compounds share structural similarities but may differ in their biological activities and applications. The unique combination of substituents in 4-Bromo-3-((4-chloro-2-methylphenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one contributes to its distinct properties and potential uses.
Properties
IUPAC Name |
4-bromo-5-[(4-chloro-2-methylphenoxy)methyl]-1-methyl-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN2O2/c1-12-10-13(20)8-9-16(12)24-11-15-17(19)18(23)22(21(15)2)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIAALMXWPORNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=C(C(=O)N(N2C)C3=CC=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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